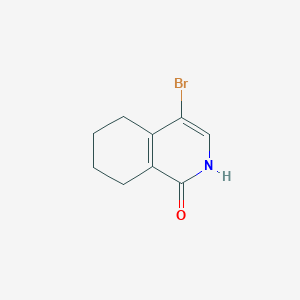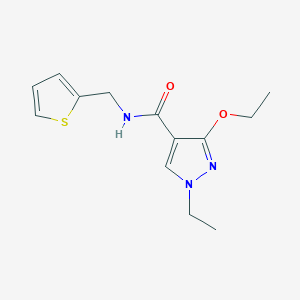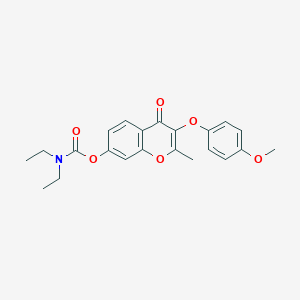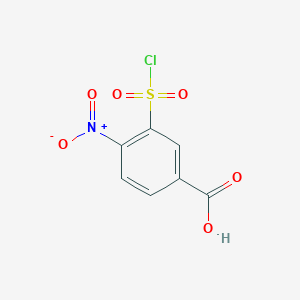
4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one
Overview
Description
4-Bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one, commonly known as GSK3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It belongs to the class of isoquinolines and is a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β).
Scientific Research Applications
Synthesis Methods and Chemical Reactions
Selective Synthesis of Quinoline Derivatives : The compound has been utilized in the selective synthesis of quinoline derivatives, demonstrating its role in efficient and regioselective chemical transformations. For instance, Şahin et al. (2008) described the bromination reaction of tetrahydroquinoline, leading to the synthesis of novel trisubstituted quinoline derivatives through one-pot synthesis and lithium–halogen exchange reactions, showcasing the compound's versatility in organic synthesis (Şahin et al., 2008).
Photolabile Protecting Groups : Research by Fedoryak and Dore (2002) highlighted the use of brominated hydroxyquinoline, a relative of the target compound, as a photolabile protecting group for carboxylic acids. This application is particularly significant in biological studies where controlled release of bioactive molecules is required, demonstrating the compound's potential in biochemistry and pharmacology (Fedoryak & Dore, 2002).
Bromination of Isoquinolines : The work by Brown and Gouliaev (2004) on the bromination of isoquinolines under various conditions shows the regioselective monobromination capabilities, further illustrating the compound's importance in synthesizing specifically substituted isoquinolines (Brown & Gouliaev, 2004).
Development of Novel Compounds
Chelating Ligands and Optical Properties : The synthesis of novel chelating ligands from bromoquinoline derivatives, as discussed by Hu, Zhang, and Thummel (2003), points towards the creation of compounds with high emission quantum yields, indicating applications in optical materials and sensors (Hu, Zhang, & Thummel, 2003).
Rhodium-Catalyzed Synthesis : He et al. (2016) reported on the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, showcasing the strategic use of bromoisoquinolines in accessing bromonium ylides. This work underscores the potential in synthetic chemistry for developing complex organic molecules with high functionalization (He et al., 2016).
properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h5H,1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTZFIQKKHWANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CNC2=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860368-23-6 | |
| Record name | 4-bromo-1,2,5,6,7,8-hexahydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)

![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![3-(3-methoxyphenyl)-7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2823465.png)



![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2823473.png)
![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
